![molecular formula C15H12BrNOS2 B5108637 3-allyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5108637.png)
3-allyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-allyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone family. It has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 3-allyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi. It may also act by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger.
Advantages and Limitations for Lab Experiments
One advantage of using 3-allyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which allows for the synthesis of various derivatives. Additionally, its antibacterial and antifungal properties make it a useful compound for studying the growth and inhibition of microorganisms. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-allyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to study the compound's potential as an antitumor agent. Another direction is to investigate its potential as an antioxidant. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more derivatives with increased potency and specificity.
Synthesis Methods
The synthesis of 3-allyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-bromo-3-phenylacryloyl chloride with allylamine in the presence of sodium bicarbonate. This reaction leads to the formation of 3-allyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one. The purity of the compound can be increased by recrystallization from ethanol.
Scientific Research Applications
3-allyl-5-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various scientific research applications. It has been used as a starting material for the synthesis of other thiazolidinone derivatives. It has also been used as a ligand in the synthesis of metal complexes. Additionally, it has been studied for its potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
(5E)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNOS2/c1-2-8-17-14(18)13(20-15(17)19)10-12(16)9-11-6-4-3-5-7-11/h2-7,9-10H,1,8H2/b12-9-,13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOYOSJYYHDLPT-TVRQEHKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC(=CC2=CC=CC=C2)Br)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\Br)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one |
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